molecular formula C7H10F2O B6267646 2-(difluoromethyl)cyclohexan-1-one CAS No. 1864054-28-3

2-(difluoromethyl)cyclohexan-1-one

Cat. No.: B6267646
CAS No.: 1864054-28-3
M. Wt: 148.15 g/mol
InChI Key: QFEBOXFGWGAGIU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C7H10F2O It is characterized by a cyclohexanone ring substituted with a difluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)cyclohexan-1-one typically involves the introduction of a difluoromethyl group into the cyclohexanone ring. One common method is the difluoromethylation of cyclohexanone using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated cyclohexanone derivatives, while reduction can produce difluoromethylated cyclohexanol .

Scientific Research Applications

2-(Difluoromethyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)cyclohexan-1-one: Similar structure but with a trifluoromethyl group.

    2-(Chloromethyl)cyclohexan-1-one: Contains a chloromethyl group instead of difluoromethyl.

    2-(Bromomethyl)cyclohexan-1-one: Features a bromomethyl group.

Uniqueness: 2-(Difluoromethyl)cyclohexan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs .

Properties

CAS No.

1864054-28-3

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

2-(difluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H10F2O/c8-7(9)5-3-1-2-4-6(5)10/h5,7H,1-4H2

InChI Key

QFEBOXFGWGAGIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(F)F

Purity

95

Origin of Product

United States

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